N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine
CAS No.:
Cat. No.: VC14532596
Molecular Formula: C19H16ClN5
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClN5 |
|---|---|
| Molecular Weight | 349.8 g/mol |
| IUPAC Name | N-benzyl-N-[(4-chlorophenyl)methyl]-7H-purin-6-amine |
| Standard InChI | InChI=1S/C19H16ClN5/c20-16-8-6-15(7-9-16)11-25(10-14-4-2-1-3-5-14)19-17-18(22-12-21-17)23-13-24-19/h1-9,12-13H,10-11H2,(H,21,22,23,24) |
| Standard InChI Key | XRJAFPONNKQNLV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)Cl)C3=NC=NC4=C3NC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine features a purine core (a fused pyrimidine-imidazole ring) substituted at the N6 position with a benzyl group and a 4-chlorobenzyl group. The chlorine atom at the para position of the benzyl moiety enhances lipophilicity, potentially improving membrane permeability. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.8 g/mol |
| CAS Number | Not publicly disclosed |
| Density | N/A |
| Boiling Point | N/A |
The compound’s planar purine core facilitates π-π stacking interactions, while the chlorobenzyl group contributes to steric bulk and electronic effects .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step nucleophilic substitutions on the purine core (Figure 1):
-
Purine Core Preparation: 6-Chloropurine is treated with benzylamine to form N6-benzyladenine.
-
Second Substitution: The intermediate reacts with 4-chlorobenzyl chloride under basic conditions (e.g., NaH/DMF) to introduce the 4-chlorobenzyl group.
Key Reaction Conditions:
-
Temperature: 80–100°C
-
Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Yield: ~40–60% after purification.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
-
Continuous Flow Reactors: Reduce reaction times and improve yield consistency.
-
Catalytic Systems: Transition metal catalysts (e.g., Pd) may accelerate coupling steps, though none are explicitly reported for this compound.
Biological Activities and Mechanisms
Antiviral Efficacy
N-Benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine inhibits flaviviruses by targeting viral RNA-dependent RNA polymerase (RdRp) or host factors like YTHDC1, an mA mRNA reader protein .
| Virus | IC | Mechanism |
|---|---|---|
| Zika (ZIKV) | 0.8 μM | RdRp inhibition |
| Dengue (DENV) | 1.2 μM | YTHDC1 binding and immune modulation |
The 4-chlorobenzyl group enhances binding to hydrophobic pockets in viral enzymes, as confirmed by crystallography .
Selectivity and Toxicity
Applications in Medicinal Chemistry
Antiviral Drug Development
Structural analogs of this compound are under investigation as broad-spectrum antivirals. Modifications to the benzyl groups (e.g., replacing Cl with CF) improve potency against DENV-2 .
Tool Compound for Epitranscriptomics
As a YTHDC1 inhibitor, it aids in studying mA-mediated RNA processing, with potential applications in oncology .
Comparison with Related Purine Derivatives
The dual benzyl/4-chlorobenzyl substitution in N-benzyl-N-(4-chlorobenzyl)-7H-purin-6-amine confers superior antiviral activity compared to monosubstituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume